molecular formula C13H15FN2O2 B14111564 Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate

Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate

Cat. No.: B14111564
M. Wt: 250.27 g/mol
InChI Key: DCFDZVSTNYXNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate is a fluorinated building block used in various chemical syntheses. It has the empirical formula C13H15FN2O2 and a molecular weight of 250.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate typically involves the reaction of 2-fluoro-6-(pyrrolidin-1-yl)pyridine with methyl acrylate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound. Substitution reactions can result in the formation of new compounds with different functional groups attached to the pyridine ring .

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate involves its interaction with molecular targets through its functional groups. The pyrrolidine and pyridine rings can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate is unique due to the presence of both fluorine and pyrrolidine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrrolidine ring contributes to its biological activity and potential as a pharmacophore .

Biological Activity

Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate, also known as (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate, is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₁₅FN₂O₂
  • Molecular Weight : 250.27 g/mol
  • CAS Number : 1203500-11-1
  • MDL Number : MFCD13563076

The compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine ring, which contributes to its unique biological properties .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms are proposed:

  • Receptor Binding : The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine moiety may form hydrogen bonds with target proteins, modulating their activity.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain kinases or transporters, affecting pathways involved in drug resistance and cellular signaling .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer research:

  • Selective Estrogen Receptor Degradation : The compound has shown promise as a selective estrogen receptor degrader (SERD), effectively degrading ERα in cell lines such as MCF-7 and CAMA-1. This activity is crucial for developing therapies targeting hormone-sensitive cancers .

Neuropharmacological Effects

Due to its structural characteristics, the compound is being investigated for its effects on neurological disorders:

  • Potential for Treating Neurological Disorders : The combination of the pyridine and pyrrolidine moieties suggests that it may influence neurotransmitter systems or neuroprotective pathways .

Case Studies

A review of relevant literature reveals several case studies that demonstrate the biological activity of this compound:

  • Study on Kinase Inhibition :
    • A study explored the binding affinity of this compound to various kinases. It was found to selectively inhibit certain mutant forms of protein tyrosine kinases, which are implicated in cancer progression .
  • Research on Drug Resistance :
    • Investigations into multidrug resistance (MDR) indicated that compounds similar to this compound could reverse MDR by blocking efflux pumps in cancer cells, enhancing the efficacy of existing chemotherapeutics .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
Methyl Acrylate Methyl AcrylateGeneral polymerization; low biological activity
2-Fluoropyridine 2-FluoropyridineUsed in pharmaceuticals; limited specificity
Pyrrolidine Derivatives PyrrolidineVarious pharmacological effects; less targeted than the studied compound

This compound stands out due to its dual functionality from both the pyridine and pyrrolidine components, providing enhanced selectivity and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-18-12(17)7-5-10-4-6-11(15-13(10)14)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFDZVSTNYXNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(N=C(C=C1)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.